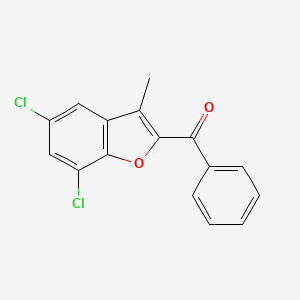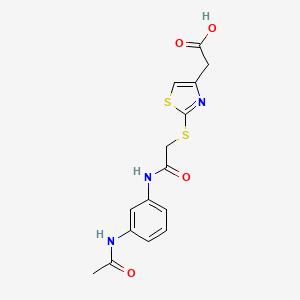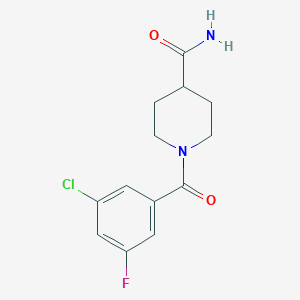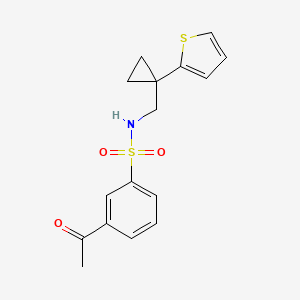
1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide, also known as CPI-1205, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to several diseases, including cancer. CPI-1205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of cancer.
Wirkmechanismus
1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide targets the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression. BET proteins bind to acetylated histones, which are involved in the packaging of DNA, and recruit other proteins to the site, leading to the activation of gene expression. This compound binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and blocking the activation of gene expression. This leads to the inhibition of cell growth and survival in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and survival of cancer cells in preclinical models. In addition, this compound has been shown to sensitize cancer cells to other treatments, such as chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for diseases such as rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide is its specificity for BET proteins, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, making it a viable option for clinical development. However, one limitation of this compound is its potential for resistance development, which may limit its efficacy in the long term.
Zukünftige Richtungen
There are several potential future directions for the development of 1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide. One area of interest is the combination of this compound with other treatments, such as immune checkpoint inhibitors, to improve the efficacy of cancer therapy. Another area of interest is the development of biomarkers to predict response to this compound, which may help to identify patients who are most likely to benefit from treatment. Finally, the development of second-generation BET inhibitors with improved efficacy and reduced resistance development is an area of active research.
Synthesemethoden
The synthesis of 1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide involves several steps, including the preparation of the cyclopropylsulfonyl azide, the indazole-6-carboxylic acid, and the azetidine-3-carboxylic acid. These intermediates are then coupled together using standard peptide coupling methods to yield this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide has been extensively studied in preclinical models of cancer, including multiple myeloma, acute myeloid leukemia, and prostate cancer. In these studies, this compound has been shown to inhibit the growth and survival of cancer cells by blocking the activity of BET proteins. This compound has also been shown to sensitize cancer cells to other treatments, such as chemotherapy and radiation therapy, making it a promising combination therapy option.
Eigenschaften
IUPAC Name |
1-cyclopropylsulfonyl-N-(1H-indazol-6-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c19-14(10-7-18(8-10)22(20,21)12-3-4-12)16-11-2-1-9-6-15-17-13(9)5-11/h1-2,5-6,10,12H,3-4,7-8H2,(H,15,17)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGNXQBROQRNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2940515.png)




![2,3-dimethoxy-5,6,17,17a-tetrahydro-8H-[1,3]benzimidazo[2'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B2940529.png)
![N-(2-ethyl-6-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2940530.png)
![3-[(3-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2940531.png)
![4-[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2940533.png)

![2-{[1-(3,4-Dimethoxyphenyl)ethyl]amino}-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2940535.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2940536.png)
![2-[(5-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2940537.png)
